5-Ethyluridine belongs to the class of modified nucleosides, which are essential in studying nucleic acid dynamics, RNA stability, and transcription processes. Its structural modification allows it to serve as a building block in the synthesis of more complex molecules and as a tool in biological research.
The synthesis of 5-Ethyluridine typically involves the alkylation of uridine. A common method for its production is through the reaction of uridine with ethyl iodide in the presence of a strong base such as sodium hydride. This reaction is conducted under anhydrous conditions and often requires an inert atmosphere to prevent moisture interference.
Alternative synthetic routes have also been explored, including solid-phase phosphoramidite chemistry, which allows for the incorporation of 5-ethyluridine into oligoribonucleotides used in RNA interference studies .
The molecular formula of 5-Ethyluridine is C₁₁H₁₄N₂O₆, with a molecular weight of approximately 270.25 g/mol. The structure features a ribofuranose sugar linked to an ethyl-substituted uracil base.
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze its structure, confirming the presence and position of the ethyl group .
5-Ethyluridine is involved in several important chemical reactions:
These reactions highlight the versatility of 5-Ethyluridine in synthetic chemistry and its potential for further modifications.
The mechanism of action of 5-Ethyluridine primarily involves its incorporation into RNA during transcription processes. Once integrated into RNA molecules, it can influence RNA stability and dynamics due to its structural modifications.
These properties facilitate its use in biochemical assays and molecular biology experiments.
5-Ethyluridine has diverse applications across various fields:
The compound's unique properties make it an essential tool for researchers studying nucleic acids and their interactions within biological systems .
The epitranscriptomic functions of 5-ethyluridine remain largely exploratory, though mechanistic insights can be extrapolated from studies of analogous pyrimidine modifications. Key observations include:
Table 1: Comparative Structural and Functional Attributes of Uridine Derivatives
Nucleoside | Chemical Modification | Hydrophobicity (LogP)* | Known RNA Roles |
---|---|---|---|
Uridine | Canonical base | -1.54 | Standard coding, no regulation |
5-Methyluridine (m⁵U) | Methylation at C5 | -0.92 | tRNA stability, ribosome translocation |
5-Ethyluridine | Ethylation at C5 | -0.38 | Putative: Enhanced stability, translational tuning |
Pseudouridine (Ψ) | C–C glycosidic bond | -1.71 | rRNA folding, mRNA vaccine stability |
*Calculated using ChemAxon; reflects increased hydrophobicity of alkyl groups.
Chemical and Biophysical Properties
Functional and Biological Implications
Regulatory Specificity: m⁵U in mRNA remains controversial, whereas 5-ethyluridine’s bulk may exclude it from mRNA entirely, confining it to noncoding RNAs [3] [10].
Versus m⁶A and Other Modifications:
Table 2: Functional Roles of Key RNA Modifications
Modification | Primary Location | Biological Functions | Enzymes |
---|---|---|---|
5-Ethyluridine | tRNA (putative) | Structural stabilization, translational pausing? | Unknown ethyltransferases |
m⁵U | tRNA position 54 | tRNA stability, ribosome translocation | TrmA/TRMT2A/B |
m⁶A | mRNA, lncRNAs | Splicing, translation, decay | METTL3, FTO, YTHDF1–3 |
Ψ | rRNA, snRNA, mRNA | RNA folding, thermal stability | Dyskerin pseudouridine synthases |
Detection and Research Challenges
5-Ethyluridine’s low abundance complicates detection via standard epitranscriptomic methods:
Compound Names in Article:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1